![molecular formula C11H12N4O2 B1493192 2-Azido-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2098048-25-8](/img/structure/B1493192.png)
2-Azido-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Overview
Description
“2-Azido-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a chemical compound that has been used in the synthesis of new benzimidazole-1,2,3-triazole-indoline derivatives . It is available for purchase from various chemical suppliers .
Synthesis Analysis
This compound has been used in the synthesis of benzimidazole-1,2,3-triazole-indoline derivatives. The synthesis process involves a click reaction between substituted N-propargylated benzimidazole derivatives and in situ formed substituted 2-azido-1-(indolin-1-yl)ethanone derivatives .Scientific Research Applications
Anti-HIV Activity
Indole derivatives have been reported to show activity against HIV. For instance, novel indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV agents .
Synthesis of Heterocycles
Organic azides, such as the one , are used in synthesizing various heterocycles, which are crucial structures in many drugs and biologically active molecules .
Cancer Treatment
Indole derivatives are increasingly being explored for their applications in treating cancer cells due to their biologically vital properties .
Mechanism of Action
The synthesized benzimidazole-1,2,3-triazole-indoline derivatives, which use “2-Azido-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one” in their synthesis, have been evaluated for their biocidal effects against various bacterial and fungal strains. They have also been identified as potent inhibitors of α-glucosidase .
properties
IUPAC Name |
2-azido-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-6-11(17)15-4-3-9-2-1-8(7-16)5-10(9)15/h1-2,5,16H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADKXIUBYCJTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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